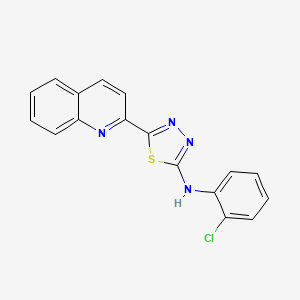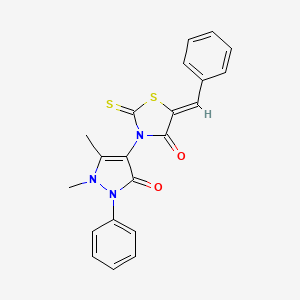![molecular formula C20H13ClN4O4 B10880182 2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B10880182.png)
2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is synthesized through the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: The benzotriazole derivative is then coupled with a suitable phenyl ethanone derivative under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It can be incorporated into polymers or coatings to enhance their properties.
Biology
Biological Probes: The compound may be used as a probe to study biological processes.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
UV Stabilizers: Benzotriazole derivatives are known for their ability to absorb UV light, making them useful in the production of UV stabilizers for plastics and coatings.
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-PHENYLETHANONE: Lacks the chloro and nitro substituents.
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHANONE: Contains a methoxy group instead of the chloro and nitro groups.
Uniqueness
The presence of the chloro and nitro groups in 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE imparts unique chemical and biological properties, such as increased reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C20H13ClN4O4 |
|---|---|
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
2-(benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C20H13ClN4O4/c21-15-4-3-7-18(25(27)28)20(15)29-14-10-8-13(9-11-14)19(26)12-24-17-6-2-1-5-16(17)22-23-24/h1-11H,12H2 |
Clé InChI |
MQGWDWRVTZVUDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10880115.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10880122.png)

![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)

![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)


![5-bromo-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10880168.png)
![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10880172.png)
